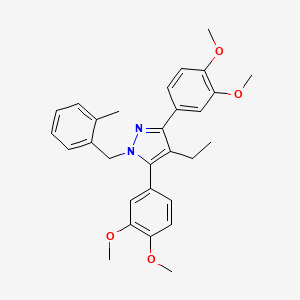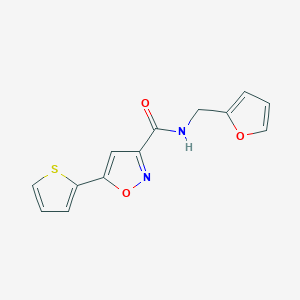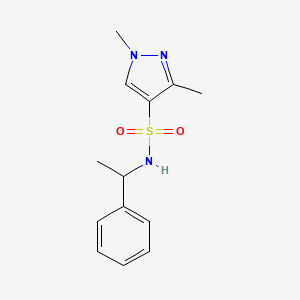![molecular formula C17H14BrN5OS B10937287 2-(4-bromophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10937287.png)
2-(4-bromophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BROMOPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with a 4-bromophenyl group and a carboxamide moiety. The presence of multiple nitrogen atoms and a sulfur atom in the heterocyclic ring system contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and hydrazine derivatives, under acidic or basic conditions to form the triazolopyrimidine ring system.
Introduction of the 4-Bromophenyl Group: The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the intermediate compound with an appropriate amine or amide reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
化学反応の分析
Types of Reactions
2-(4-BROMOPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and chemical properties.
科学的研究の応用
作用機序
2-(4-ブロモフェニル)-N,N,9-トリメチルチエノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジン-8-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。 主要な標的の1つは、サイクリン依存性キナーゼ2(CDK2)であり、この化合物は阻害剤として作用します . CDK2の活性部位に結合することにより、この化合物は、細胞周期の進行に関与する重要な基質のリン酸化を阻害し、細胞周期の停止とアポトーシスにつながります . さらに、この化合物は、他のタンパク質や酵素と相互作用し、その多様な生物活性を貢献する可能性があります。
6. 類似の化合物との比較
類似の化合物
ピラゾロ[3,4-d]ピリミジン誘導体: これらの化合物は、類似のコア構造を共有し、CDK2阻害活性について研究されています.
チエノ[2,3-d]ピリミジン誘導体: これらの化合物は、生物活性を示し、医薬品化学研究で使用されています.
トリアゾロ[1,5-a]ピリミジン誘導体: これらの化合物は、その多様な生物活性を示し、新しい治療薬の開発に使用されています.
独自性
2-(4-ブロモフェニル)-N,N,9-トリメチルチエノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジン-8-カルボキサミドは、ブロモフェニル基の存在とチエノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンコアの特定の配置により、ユニークです。このユニークな構造は、その独特の化学的性質と生物活性を貢献し、科学研究と潜在的な治療用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds also contain a fused heterocyclic ring system and are known for their diverse pharmacological properties.
Uniqueness
2-(4-BROMOPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of a bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C17H14BrN5OS |
|---|---|
分子量 |
416.3 g/mol |
IUPAC名 |
4-(4-bromophenyl)-N,N,12-trimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C17H14BrN5OS/c1-9-12-15-20-14(10-4-6-11(18)7-5-10)21-23(15)8-19-16(12)25-13(9)17(24)22(2)3/h4-8H,1-3H3 |
InChIキー |
WHORVVDYQPRWFE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)Br)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromo-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B10937205.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B10937210.png)
![2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10937215.png)

![1-(2,4-difluorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10937227.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10937237.png)

![4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B10937247.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10937250.png)
![[4-(3-Methoxybenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10937256.png)
![11,13-dimethyl-4-(naphthalen-2-yloxymethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10937259.png)
![1,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937260.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10937273.png)
